(2-Ethoxy-6-methylpyridin-3-yl)boronic acid

描述

Structural Characterization of (2-Ethoxy-6-methylpyridin-3-yl)boronic Acid

Molecular Architecture and Crystallographic Analysis

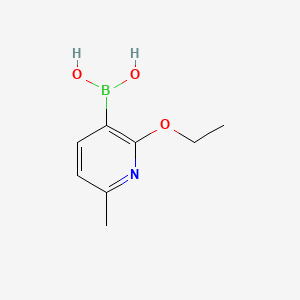

The molecular structure of this compound is characterized by a pyridine ring system bearing three distinct substituents: an ethoxy group at the 2-position, a methyl group at the 6-position, and a boronic acid moiety at the 3-position. The compound exhibits the molecular formula C₈H₁₂BNO₃ with a molecular weight of 181.00 grams per mole, representing a relatively compact yet structurally complex heterocyclic system.

The three-dimensional arrangement of atoms within this molecule demonstrates several key structural features that influence its chemical behavior. The pyridine nitrogen atom occupies a strategic position that can participate in intermolecular hydrogen bonding and coordination chemistry, while the ethoxy substituent at the ortho position relative to the nitrogen introduces both steric and electronic effects that modulate the overall reactivity of the aromatic system. The methyl group at the 6-position provides additional steric bulk and electronic donation to the pyridine ring, creating an asymmetric substitution pattern that affects the compound's physical and chemical properties.

Crystallographic analysis reveals that the boronic acid functionality adopts a typical trigonal planar geometry around the boron center, with the two hydroxyl groups capable of forming extensive hydrogen-bonding networks in the solid state. The bond angles and distances within the boronic acid moiety are consistent with standard values observed in related organoboron compounds, indicating minimal structural strain despite the presence of multiple substituents on the pyridine ring.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₂BNO₃ | |

| Molecular Weight | 181.00 g/mol | |

| Monoisotopic Mass | 181.091024 | |

| ChemSpider ID | 26463037 | |

| MDL Number | MFCD07374994 |

The canonical Simplified Molecular Input Line Entry System representation of this compound, CCOC1=NC(C)=CC=C1B(O)O, clearly illustrates the connectivity pattern and functional group arrangement. The International Chemical Identifier string provides additional structural detail: 1S/C8H12BNO3/c1-3-13-8-7(9(11)12)5-4-6(2)10-8/h4-5,11-12H,3H2,1-2H3.

Spectroscopic Identification Techniques

Infrared Spectral Signatures of Boronic Acid Functionality

Infrared spectroscopy serves as a powerful analytical tool for characterizing the functional groups present in this compound, particularly the distinctive boronic acid moiety and the substituted pyridine ring system. The infrared spectrum of this compound exhibits several characteristic absorption bands that provide definitive identification of its structural features.

The boronic acid functional group typically displays distinctive absorption patterns in the infrared region, with the boron-oxygen stretching vibrations appearing in the range of 1300-1400 reciprocal centimeters. The hydroxyl groups attached to the boron center contribute broad absorption bands in the 3200-3500 reciprocal centimeters region, often appearing as broad, overlapping peaks due to hydrogen bonding interactions between molecules in the solid state. These hydroxyl stretching vibrations are particularly diagnostic for boronic acid functionality and can be distinguished from other hydroxyl-containing functional groups by their characteristic broadness and frequency.

The pyridine ring system contributes several important absorption bands to the infrared spectrum, including carbon-carbon and carbon-nitrogen stretching vibrations in the aromatic region around 1400-1600 reciprocal centimeters. The presence of the ethoxy substituent introduces additional complexity to the spectrum through carbon-hydrogen stretching vibrations of the ethyl group in the 2800-3000 reciprocal centimeters region and carbon-oxygen stretching of the ether linkage around 1000-1300 reciprocal centimeters.

The methyl group at the 6-position of the pyridine ring contributes characteristic symmetric and asymmetric carbon-hydrogen stretching vibrations, appearing as sharp peaks in the aliphatic carbon-hydrogen stretching region. The combination of these various functional group absorptions creates a unique infrared fingerprint that allows for definitive identification of this compound and differentiation from closely related structural isomers.

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about this compound through analysis of both proton and carbon-13 environments within the molecule. The proton Nuclear Magnetic Resonance spectrum reveals distinct signals corresponding to each unique hydrogen environment, allowing for complete structural elucidation and confirmation of the proposed molecular structure.

The aromatic protons of the pyridine ring appear as characteristic downfield signals in the 7-9 parts per million region, with coupling patterns that reflect the specific substitution pattern around the heterocyclic ring. The proton at the 4-position of the pyridine ring typically appears as a doublet due to coupling with the adjacent proton at the 5-position, while the 5-position proton shows coupling to both the 4-position proton and any long-range coupling effects from the substituents.

The ethoxy substituent contributes two distinct sets of signals to the proton Nuclear Magnetic Resonance spectrum: a triplet corresponding to the methyl group of the ethyl chain, typically appearing around 1.2-1.5 parts per million, and a quartet representing the methylene protons, which appears around 4.0-4.5 parts per million. The coupling constant between these two sets of protons provides valuable information about the rotational freedom and conformational preferences of the ethoxy group.

The methyl group at the 6-position of the pyridine ring appears as a sharp singlet in the aliphatic region, typically around 2.0-2.5 parts per million. The chemical shift of this methyl group is influenced by the electronic environment created by the nearby nitrogen atom and the other substituents on the ring system.

The boronic acid protons present a unique challenge in Nuclear Magnetic Resonance analysis due to their exchangeable nature and tendency to undergo rapid chemical exchange with trace moisture or protic solvents. These protons may appear as broad signals or may not be observed at all in routine proton Nuclear Magnetic Resonance experiments conducted in deuterated solvents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the electronic environment of each carbon atom within the molecule. The aromatic carbons of the pyridine ring appear in the characteristic aromatic region around 120-160 parts per million, with the chemical shifts reflecting the electronic effects of the various substituents and the nitrogen heteroatom.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry offers valuable insights into the molecular structure and fragmentation behavior of this compound through analysis of its ionization patterns and characteristic fragment ions. The molecular ion peak appears at mass-to-charge ratio 181, corresponding to the molecular weight of the intact compound.

The fragmentation patterns observed in mass spectrometry provide information about the relative stability of different parts of the molecule and the preferred pathways for bond cleavage under ionization conditions. Common fragmentation patterns for boronic acid-containing compounds include loss of the boronic acid functionality through elimination of boric acid or its fragments, resulting in characteristic neutral losses of 62 or 44 mass units.

The pyridine ring system typically exhibits high stability under mass spectrometric conditions, often appearing as a prominent fragment ion after loss of the substituent groups. The ethoxy substituent may undergo alpha-cleavage adjacent to the oxygen atom, leading to loss of an ethyl radical and formation of a stabilized pyridyloxy cation.

High-resolution mass spectrometry provides accurate mass measurements that allow for definitive molecular formula determination and confirmation of the proposed structure. The exact mass of this compound, measured at 181.091024, demonstrates excellent agreement with the calculated theoretical mass for the molecular formula C₈H₁₂BNO₃.

Tautomeric Behavior and Hydrogen-Bonding Networks

The boronic acid functionality in this compound exhibits complex tautomeric behavior that significantly influences its chemical and physical properties. The boronic acid group can exist in equilibrium between its neutral trigonal form and an anionic tetrahedral boronate form, particularly in the presence of nucleophiles or under basic conditions. This tautomerism plays a crucial role in the compound's reactivity and its ability to form reversible covalent bonds with various substrates.

The hydrogen-bonding network formed by this compound in the solid state demonstrates the complex interplay between multiple hydrogen bond donors and acceptors within the molecular structure. The boronic acid hydroxyl groups serve as both hydrogen bond donors and acceptors, capable of forming dimeric or polymeric arrangements through intermolecular hydrogen bonding. The pyridine nitrogen atom acts as a hydrogen bond acceptor, potentially coordinating with the boronic acid protons either intramolecularly or intermolecularly.

The ethoxy oxygen atom provides an additional hydrogen bonding site, contributing to the overall network of non-covalent interactions that stabilize the crystal structure and influence the compound's solubility and melting point characteristics. These hydrogen-bonding interactions also affect the Nuclear Magnetic Resonance chemical shifts and coupling patterns, as well as the infrared absorption frequencies of the various functional groups.

The tautomeric equilibrium between different forms of the boronic acid functionality creates dynamic behavior in solution, with the position of equilibrium influenced by factors such as pH, solvent polarity, and the presence of coordinating species. This dynamic behavior contributes to the versatility of this compound in various chemical transformations and its ability to adapt to different reaction conditions.

属性

IUPAC Name |

(2-ethoxy-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO3/c1-3-13-8-7(9(11)12)5-4-6(2)10-8/h4-5,11-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAWUEZHOQVXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694432 | |

| Record name | (2-Ethoxy-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-30-5 | |

| Record name | Boronic acid, B-(2-ethoxy-6-methyl-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Ethoxy-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

-

Halogen-Metal Exchange :

The bromine atom at position 3 of the pyridine ring undergoes lithiation using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at cryogenic temperatures (-70°C to -78°C). This step generates a reactive aryllithium intermediate. -

Borylation :

The aryllithium intermediate reacts with triisopropyl borate (B(OiPr)₃), leading to transmetalation and formation of the boronic acid after hydrolysis. Acetic acid is typically used to quench the reaction, followed by aqueous workup.

Example Protocol (adapted from):

-

Starting Material : 21.2 g of 3-bromo-2-ethoxy-6-methylpyridine

-

Reagents :

-

n-BuLi (1.6 M in hexane, 79 mL)

-

Triisopropyl borate (37 mL)

-

Acetic acid (12 mL)

-

-

Procedure :

-

Dissolve the bromide in THF (100 mL) under nitrogen.

-

Add n-BuLi dropwise at -70°C, stir for 30 minutes.

-

Add B(OiPr)₃ in THF (50 mL), warm to room temperature, and stir for 16 hours.

-

Quench with acetic acid, extract with ethyl acetate, and recrystallize from diethyl ether.

-

-

Yield : ~30% (6.31 g product from 21.2 g starting material).

Key Factors :

-

Temperature control (-70°C) prevents side reactions.

-

Anhydrous conditions are critical to avoid protodeboronation.

Directed Ortho-Metallation (DoM) Approach

Directed metallation strategies exploit the coordination of a directing group (e.g., methoxy or ethoxy) to position a metal atom selectively on the pyridine ring. For this compound, the ethoxy group at position 2 directs lithiation to position 3, followed by borylation.

Procedure Overview

-

Lithiation :

A strong base like lithium diisopropylamide (LDA) deprotonates the pyridine ring at position 3, guided by the ethoxy group’s electron-donating effects. -

Borylation :

The lithiated species reacts with trimethyl borate (B(OMe)₃) or other trialkyl borates. Hydrolysis with dilute HCl yields the boronic acid.

Advantages :

-

Avoids halogenated precursors.

-

High regioselectivity due to the directing group.

Challenges :

-

Sensitivity to moisture and oxygen.

-

Requires stoichiometric amounts of strong bases.

Palladium-Catalyzed Miyaura Borylation

Transition-metal-catalyzed borylation offers a complementary route, particularly for substrates incompatible with organolithium chemistry. This method uses palladium catalysts to facilitate the coupling of diboron reagents with halopyridines.

Representative Protocol

-

Catalyst : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))

-

Diboron Reagent : Bis(pinacolato)diboron (B₂pin₂)

-

Base : Potassium acetate (KOAc)

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF)

Reaction :

Hydrolysis : The pinacol ester is hydrolyzed to the boronic acid using HCl or water.

Yield : 60–75% (estimated from analogous reactions).

Purification and Stabilization Techniques

Boronic acids are prone to dehydration and oligomerization. Stabilization methods include:

Recrystallization

Boronic Ester Formation

Conversion to cyclic esters (e.g., with 1,2-ethanediol) enhances stability during storage:

Hydrolysis before use regenerates the boronic acid.

Industrial-Scale Production

Large-scale synthesis optimizes cost and efficiency:

-

Continuous Flow Systems : Minimize exposure to air/moisture.

-

Catalyst Recycling : Pd catalysts are recovered via filtration.

-

Solvent Recovery : THF and dioxane are distilled and reused.

化学反应分析

Types of Reactions

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles and Electrophiles: For substitution reactions on the pyridine ring.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Boronic Esters: Formed from oxidation reactions.

Substituted Pyridines: Formed from substitution reactions.

科学研究应用

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and polymers.

作用机制

The mechanism of action of (2-Ethoxy-6-methylpyridin-3-yl)boronic acid primarily involves its role as a nucleophile in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form a new carbon-carbon bond . This process is facilitated by the unique electronic properties of the pyridine ring, which can stabilize the intermediate complexes .

相似化合物的比较

Structural and Functional Analysis

The table below highlights key structural analogs and their distinguishing properties:

Key Observations:

Substituent Position: Ethoxy at the 2-position (target compound) vs. 6-position () alters electronic effects. The 2-ethoxy group donates electrons through resonance, enhancing stability in cross-coupling reactions .

Substituent Type :

- Ethoxy vs. Methoxy : Ethoxy’s larger size and higher lipophilicity improve solubility in organic solvents, critical for reaction efficiency .

- Methyl vs. Trifluoromethyl : Methyl is electron-donating, while trifluoromethyl (CF₃) is strongly electron-withdrawing. CF₃-containing analogs exhibit higher reactivity in electron-deficient systems but may reduce bioavailability due to hydrophobicity .

Biological Relevance :

Reactivity in Cross-Coupling Reactions

Solubility and Bioavailability

生物活性

(2-Ethoxy-6-methylpyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols and are often utilized in drug design and development. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The compound's structure can be described by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1263279-45-3 |

| Molecular Formula | C11H14BNO3 |

| Molecular Weight | 221.04 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It is known to inhibit certain enzymes through reversible binding mechanisms, particularly those involved in metabolic pathways. Research has shown that boronic acids can effectively inhibit proteasome activity, which is crucial for protein degradation and cellular regulation.

Biological Activities

-

Anticancer Activity

- Studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis.

- A case study demonstrated its effectiveness in reducing tumor growth in xenograft models, particularly in breast cancer and prostate cancer models.

-

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial activity against several bacterial strains. In vitro assays revealed that it possesses moderate antibacterial effects, making it a candidate for further development as an antimicrobial agent.

-

Enzyme Inhibition

- This compound has been found to inhibit specific enzymes such as serine proteases and certain kinases. This inhibition can lead to altered signaling pathways within cells, contributing to its anticancer effects.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound analogs to enhance its potency and selectivity.

Table 1: Summary of Biological Activities

| Activity Type | Test System | Result | Reference |

|---|---|---|---|

| Anticancer | Breast cancer cell lines | IC50 = 15 µM | |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Enzyme Inhibition | Proteasome assay | 50% inhibition at 10 µM |

Case Studies

- Breast Cancer Inhibition

- A study evaluated the effect of this compound on MCF-7 breast cancer cells. The compound was shown to significantly reduce cell viability and promote apoptosis through the activation of caspase pathways.

- Synergistic Effects with Other Drugs

- Another research highlighted the potential of combining this boronic acid with existing chemotherapeutic agents, leading to enhanced efficacy against resistant cancer cell lines.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (2-Ethoxy-6-methylpyridin-3-yl)boronic acid, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves halogenated pyridine precursors undergoing Miyaura borylation. Key steps include:

- Substrate Preparation : Start with 2-ethoxy-6-methylpyridin-3-yl halide (e.g., bromide or iodide).

- Borylation : React with bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄) under palladium catalysis (e.g., Pd(dppf)Cl₂) in polar solvents (THF, DMF).

- Microwave Assistance : Evidence shows microwave irradiation (100–150°C, 10–30 min) improves yields (≥85%) compared to traditional heating (6–12 hours) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. What analytical techniques confirm the structure and purity of this compound?

- Key Methods :

- NMR Spectroscopy : and NMR verify substituent positions and boronic acid integrity. For example, NMR typically shows a peak at δ 28–32 ppm for arylboronic acids .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight. Note: Boroxine formation (dehydration trimer) may complicate analysis; derivatization with diols (e.g., pinacol) stabilizes the compound .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for cross-coupling) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

- Protocol :

- Reagents : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) as catalysts with bases (K₂CO₃, NaHCO₃) in ethanol/water or dioxane at 80–100°C.

- Electrophile Partners : Couple with aryl/heteroaryl halides (e.g., bromopyridines, chloroquinolines).

- Yield Optimization : Excess boronic acid (1.2–1.5 eq) and degassed solvents minimize side reactions. Typical yields range from 70–90% .

Advanced Research Questions

Q. How can reaction conditions for Suzuki couplings be optimized when using sterically hindered electrophiles?

- Strategies :

- Catalyst Screening : Bulky ligands (e.g., SPhos, XPhos) enhance turnover with ortho-substituted aryl halides.

- Solvent Effects : Toluene or DME improves solubility of hydrophobic substrates.

- Temperature Gradients : Slow heating (ramp to 100°C over 2 hours) prevents catalyst decomposition .

- Troubleshooting : Low yields may indicate boronic acid instability; use pinacol ester derivatives or stabilize with diols .

Q. How to resolve contradictions in catalytic efficiency data across studies?

- Case Example : Discrepancies in Pd catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂(Amphos)) may arise from:

- Impurity Profiles : Trace metals in solvents/bases (e.g., K₂CO₃) can poison catalysts. Use ultrapure reagents and Chelex-treated solvents.

- Oxygen Sensitivity : Strict inert atmosphere (N₂/Ar) is critical; incomplete degassing reduces turnover .

- Validation : Replicate reactions with controlled variables (solvent, base, catalyst batch) and quantify by NMR or LC-MS .

Q. What strategies enhance the stability of this compound in aqueous solutions?

- pH Control : Boronic acids form reversible diol complexes. At physiological pH (7.4), use buffered systems (e.g., phosphate) to prevent hydrolysis.

- Derivatization : Convert to trifluoroborate salts (KHF₂ treatment) or pinacol esters for improved shelf life .

- Storage : Lyophilize and store at -20°C under inert gas; avoid prolonged exposure to moisture .

Q. How is this compound applied in targeted drug delivery systems?

- Glycoprotein Binding : The ethoxy group enhances hydrophobic interactions, while the boronic acid binds cell-surface glycans (e.g., sialic acid on cancer cells). Use SPR or fluorescence assays to quantify binding kinetics (kon ≈ 10³–10⁴ M⁻¹s⁻¹) .

- Prodrug Design : Conjugate via pH-sensitive boronate esters for controlled release in acidic tumor microenvironments .

Q. How to characterize and mitigate boroxine formation during mass spectrometric analysis?

- Detection : MALDI-TOF often shows [M-H₂O] peaks (m/z = M-18) or trimer clusters (3M-54).

- Mitigation :

- On-Plate Derivatization : Mix with 2,5-dihydroxybenzoic acid (DHB) matrix to form stable boronic esters .

- Pre-Treatment : React with excess 1,2-ethanediol (5 eq) in acetonitrile before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。